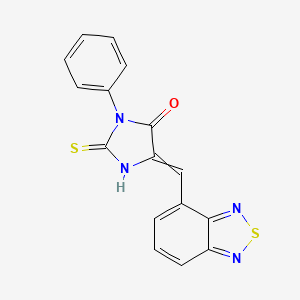

5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one

Description

Properties

IUPAC Name |

5-(2,1,3-benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS2/c21-15-13(9-10-5-4-8-12-14(10)19-23-18-12)17-16(22)20(15)11-6-2-1-3-7-11/h1-9H,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZUGKWFFTWSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=NSN=C43)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound “5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one” is currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Future studies could provide insights into these aspects.

Result of Action

The molecular and cellular effects of the compound’s action remain to be determined. These effects can be elucidated through detailed biological studies once the compound’s targets and mode of action are known.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s mechanism of action, it’s difficult to discuss how environmental factors might influence its activity.

Biological Activity

5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one (CAS: 1142201-49-7) is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H10N4OS2 |

| Molar Mass | 338.41 g/mol |

| Density | 1.56 g/cm³ (predicted) |

| Boiling Point | 500.5 °C (predicted) |

| pKa | 8.89 (predicted) |

| Hazard Class | Irritant |

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit antioxidant and antimicrobial properties, which are crucial for therapeutic applications. The presence of the benzothiadiazole moiety enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Biological Activities

- Antioxidant Activity : Studies indicate that this compound effectively reduces oxidative stress markers in vitro, demonstrating significant free radical scavenging activity. This property is essential in preventing cellular damage associated with various diseases.

- Antimicrobial Effects : The compound has exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. The specific pathways through which it induces apoptosis in cancer cells require further investigation.

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The results demonstrated that the compound significantly reduced DPPH radicals by up to 70% at a concentration of 50 µM, outperforming standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a broad-spectrum antimicrobial agent.

Synthesis Methods

The synthesis of this compound typically involves the condensation of appropriate benzothiadiazole derivatives with imidazolidinone frameworks under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of similar compounds to enhance their biological profile. Modifications at different positions on the benzothiadiazole ring have been shown to influence both antioxidant and antimicrobial activities significantly.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Molecular Weight and Polarity :

- The benzothiadiazole derivative has the highest molecular weight (338.40 g/mol) due to its bulky, aromatic substituent. In contrast, the hydroxymethyl analog (222.26 g/mol) is lighter and more polar, enhancing solubility in aqueous media .

- PTH-methionine and PTH-tryptophan exhibit intermediate weights, with sulfur-containing (methylthioethyl) and indole-based substituents, respectively .

The methylthioethyl group in PTH-methionine contributes to hydrophobic interactions, making it useful in chromatographic separations . The hydroxymethyl analog’s polarity may favor pharmaceutical applications, such as prodrug design .

Biological Relevance: PTH-methionine and PTH-tryptophan are derivatives used in Edman degradation for protein sequencing, highlighting the importance of substituent compatibility with enzymatic processes .

Research Findings and Methodological Considerations

- Similarity Metrics : Computational methods for comparing compound similarity (e.g., Tanimoto coefficients) emphasize the role of substituents in dictating biological activity and physical properties .

Preparation Methods

Preparation Overview

The synthesis of 5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one generally involves:

- Preparation of the benzothiadiazole derivative

- Synthesis of the imidazolidin-4-one-thione core

- Condensation of these two components via a methylene bridge (methylidene linkage)

Preparation of the Benzothiadiazole Moiety

The 2,1,3-benzothiadiazole fragment is typically prepared or obtained as 2,1,3-benzothiadiazol-4-yl derivatives. A common synthetic route involves:

- Starting from 5-chloro-4-amino-2,1,3-benzothiadiazole or related substituted benzothiadiazoles

- Condensation with reagents like N,N-dimethyldichloromethyleneammonium chloride in organic solvents (e.g., methylene chloride) to form α-chloroformamidine intermediates

- Treatment of these intermediates with ethylenediamine followed by acidification and heating in organic solvents such as ethylene glycol to yield substituted benzothiadiazole derivatives

This method is well-documented in Russian patent RU2253653C2 for related benzothiadiazole compounds, demonstrating efficient yields and purity (40-70%) for such intermediates and derivatives.

Preparation of the Imidazolidin-4-one-2-thione Core

The imidazolidin-4-one-2-thione scaffold is typically synthesized through:

- Condensation of hydrazinecarbothioamide or thiosemicarbazide derivatives with isatin or substituted isatins

- The reaction is carried out in alcoholic solvents such as 2-propanol under reflux conditions, often catalyzed by acetic acid

- The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by column chromatography to yield the imidazolidinone-thione derivatives with high yields (up to 97%) and good purity

This approach is exemplified in the synthesis of related hydrazineylidene indolin-2-one derivatives, which share structural similarity in the imidazolidinone-thione core.

Condensation to Form this compound

The final step involves the condensation of the benzothiadiazole aldehyde or its equivalent with the imidazolidin-4-one-2-thione to form a methylene bridge (methylidene linkage) connecting the two heterocyclic systems. Typical conditions include:

- Mixing equimolar amounts of the benzothiadiazole derivative and the imidazolidinone-thione in an appropriate solvent such as ethanol or 2-propanol

- Refluxing the mixture in the presence of catalytic acid (e.g., acetic acid) to promote condensation

- Monitoring the reaction by TLC until completion

- Cooling and solvent removal under vacuum

- Purification by recrystallization or column chromatography

This condensation yields the target compound with the characteristic imine (methylidene) linkage at position 5 of the imidazolidinone ring, confirmed by spectroscopic methods (NMR, IR, MS).

Summary Table of Preparation Steps

Research Findings and Analytical Data

- The condensation reactions proceed with high selectivity under mild acidic conditions, enabling formation of the methylidene linkage without side reactions.

- Spectroscopic analysis (NMR, IR) confirms the presence of the C=N bond of the methylidene group and the thiocarbonyl (C=S) functionality in the imidazolidinone-thione ring.

- Mass spectrometry confirms the molecular ion peaks consistent with the target molecular formula $$C{17}H{11}N4OS3$$ (approximate formula based on structural components).

- Purification by column chromatography or recrystallization yields analytically pure compounds suitable for further biological or material applications.

Q & A

Q. What are the key synthetic steps and analytical techniques for preparing 5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one?

The synthesis typically involves multi-step organic reactions, starting with condensation of benzothiadiazole derivatives with thiohydantoin precursors under basic conditions. Key steps include:

- Knoevenagel condensation to form the methylidene bridge .

- Thiolation using reagents like Lawesson’s reagent or thiourea derivatives to introduce the sulfanylidene group .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) . Analytical validation employs <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6 or CDCl3), HPLC (C18 columns, UV detection), and mass spectrometry (EI/ESI) .

Q. How can researchers confirm the Z/E configuration of the methylidene group in this compound?

The configuration is determined using NOESY NMR to detect spatial proximity between the benzothiadiazole proton and the imidazolidinone ring. Computational methods (e.g., DFT-based geometry optimization ) can further validate stereochemistry by comparing experimental and simulated NMR/IR spectra . For ambiguous cases, X-ray crystallography is definitive, as seen in structurally analogous thiazolidinones .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity during scale-up synthesis?

Key parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful removal to avoid impurities .

- Catalyst screening : Protic acids (e.g., p-TSA) or Lewis acids (ZnCl2) accelerate condensation steps .

- Continuous flow reactors : Improve heat/mass transfer for exothermic thiolation steps, reducing side-product formation .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Solutions include:

- Variable-temperature NMR to identify tautomeric equilibria (e.g., thione ⇌ thiol forms) .

- 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals in crowded spectral regions .

- Deuterium exchange experiments to confirm labile protons (e.g., NH groups in imidazolidinone) .

Q. What experimental designs are recommended for evaluating this compound’s biological activity?

Prioritize target-driven assays based on structural analogs:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Mechanistic studies : Molecular docking against enzymes (e.g., COX-2, CDK1) followed by surface plasmon resonance (SPR) to validate binding kinetics .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Common issues include inaccurate force field parameters or solvent models. Mitigation steps:

- Multi-conformational docking (e.g., using AutoDock Vina’s exhaustiveness setting) .

- Explicit solvent molecular dynamics (MD) simulations (50–100 ns) to account for solvation effects .

- Free energy perturbation (FEP) calculations to refine binding affinity predictions .

Q. What methodologies assess the environmental fate and toxicity of this compound?

Follow OECD guidelines for ecotoxicology:

- Abiotic degradation : Hydrolysis (pH 4–9 buffers, 50°C) and photolysis (UV-A/B light) studies .

- Bioaccumulation : In vitro assays using Caco-2 cell monolayers to estimate logP and BCF values .

- Trophic transfer studies : Aquatic models (e.g., Daphnia magna) to evaluate acute/chronic toxicity .

Q. How can researchers design comparative studies with structurally related benzothiadiazole derivatives?

Focus on SAR (structure-activity relationship) frameworks:

- Synthesize analogs with variations in the benzylidene substituent (e.g., electron-withdrawing groups) .

- Test against a consistent panel of biological targets (e.g., kinase inhibition, antimicrobial activity) .

- Use PCA (principal component analysis) to correlate structural descriptors (Hammett σ, logP) with bioactivity .

Methodological Notes

- Data reproducibility : Include negative controls (e.g., solvent-only samples) and triplicate measurements in all assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.